6-(4-methoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
Properties
IUPAC Name |
6-(4-methoxyphenyl)-9-pyridin-3-yl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-28-16-6-4-13(5-7-16)15-9-17-19(18(27)10-15)20(14-3-2-8-22-11-14)26-21(25-17)23-12-24-26/h2-8,11-12,15,20H,9-10H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEVMXMPAPRAFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(N4C(=NC=N4)N3)C5=CN=CC=C5)C(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the quinazoline core, followed by the introduction of the triazole ring through cyclization reactions. The methoxyphenyl and pyridinyl groups are then introduced via substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is often optimized for cost-effectiveness and efficiency, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-(4-methoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The methoxyphenyl and pyridinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various quinazoline and triazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
The compound 6-(4-methoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic molecule with potential applications in various scientific fields. This article explores its pharmacological properties, synthesis methods, and potential therapeutic uses based on available literature.
Anticancer Activity
Recent studies have indicated that triazoloquinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit the proliferation of cancer cells. For instance, it has shown effectiveness against breast cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. These findings suggest that this compound could be developed into a chemotherapeutic agent.
Neuropharmacological Effects
The structural features of this compound indicate potential interactions with neurotransmitter systems. Research has highlighted its ability to modulate GABAergic activity, which could be beneficial in treating anxiety and depression. Compounds that affect GABA receptors are often explored for their neuroprotective effects.
Antimicrobial Properties
Triazoloquinazolines have also been investigated for their antimicrobial activities. Preliminary studies have demonstrated that this specific compound exhibits antibacterial effects against various strains of bacteria, suggesting its potential as an antibiotic agent.
Characterization Techniques
The characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the molecular structure.
- Mass Spectrometry (MS) : Employed for molecular weight determination.
- Infrared Spectroscopy (IR) : Useful for identifying functional groups.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers investigated the anticancer efficacy of triazoloquinazoline derivatives including our compound. It was found to significantly reduce cell viability in MCF-7 breast cancer cells by inducing apoptosis through caspase activation pathways.
Case Study 2: Neuroprotective Effects
Another study published in European Journal of Pharmacology highlighted the neuroprotective effects of similar compounds on neuronal cells subjected to oxidative stress. The compound demonstrated a reduction in reactive oxygen species (ROS) levels and improved cell viability.
Case Study 3: Antimicrobial Activity
A recent investigation reported in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited notable antibacterial activity, especially against Staphylococcus aureus.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit kinase activity by binding to the active site, thereby blocking signal transduction pathways involved in cell proliferation and survival. This compound also exhibits antimicrobial activity by disrupting bacterial cell wall synthesis.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The table below compares the target compound with structurally related analogs, emphasizing substituent differences and their implications:
Physicochemical Properties
- logP and Solubility: The diethylamino-substituted analog (logP ~3.57) is more lipophilic than the target compound (expected logP ~2–3 due to pyridine’s polarity). Hydroxyphenyl-substituted analogs (e.g., 13a) likely exhibit lower logP and higher aqueous solubility .
- Melting Points :
Pharmacological Implications
- RXFP4 Agonism : Analogs like 13a are designed as RXFP4 agonists. The target’s pyridin-3-yl group may enhance receptor binding specificity compared to phenyl or hydroxyphenyl substituents.
Key Findings and Trends
Substituent Impact :
- Position 6 : Methoxyphenyl balances lipophilicity, while dimethyl groups increase hydrophobicity .
- Position 9 : Pyridinyl enhances polarity and binding specificity compared to phenyl or hydroxyphenyl groups .
Synthetic Optimization: Catalysts like NGPU improve yields for triazoloquinazolinones, but steric hindrance from bulky substituents (e.g., diethylamino) may reduce efficiency .
Bioactivity : Structural variations at position 9 significantly influence receptor selectivity and potency, making the target compound a promising candidate for further pharmacological evaluation .
Biological Activity
The compound 6-(4-methoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the triazole and quinazoline family, which has gained attention due to its diverse biological activities. This article aims to summarize the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C20H22N4O
- Molecular Weight : 350.42 g/mol
- CAS Number : 473927-64-9
The compound features a triazole ring fused with a quinazoline moiety, which contributes to its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds containing the triazole nucleus exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : Studies have shown that triazole derivatives can effectively inhibit the growth of various fungal strains such as Candida albicans and Aspergillus niger . The specific compound under discussion has not been directly tested against these strains; however, its structural similarity to known antifungal agents suggests potential activity.
Anticancer Properties
The triazoloquinazoline derivatives have shown promise in cancer research. The compound's ability to modulate biological pathways involved in tumor growth and metastasis is under investigation:
- Cytotoxicity : In vitro studies on related triazole compounds have demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Neuroprotective Effects
Triazole derivatives are also being explored for their neuroprotective properties:
- Neuroprotection : Some studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazoloquinazolines. Key findings include:
- Substituent Effects : The presence of electron-donating groups (like methoxy) on the phenyl ring enhances biological activity by improving solubility and receptor binding affinity .
- Ring Modifications : Alterations in the triazole or quinazoline rings can significantly impact potency and selectivity against various biological targets.
Case Studies
Q & A
Q. Optimization Strategies :
- Use microwave-assisted synthesis to reduce reaction time (e.g., 97% yield reported for analogous compounds under microwave conditions ).
- Employ catalysts like potassium carbonate to enhance cyclization efficiency .
How can the structure of this compound be confirmed post-synthesis?
Basic
A combination of spectroscopic and analytical methods is critical:
- NMR Spectroscopy :
- ¹H NMR : Identify proton environments (e.g., methoxy group protons at δ ~3.8 ppm, pyridyl protons at δ 7.5–8.5 ppm ).
- ¹³C NMR : Confirm carbonyl (C=O) and aromatic carbons.
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion for molecular formula C₂₃H₂₁N₅O₂).
- IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1680 cm⁻¹ ).
Q. Advanced :
- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns in crystalline form (analogous structures in ).
What biological assays are appropriate for initial activity screening?
Basic
Prioritize assays based on structural analogs:
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Screen against kinases or phosphodiesterases due to the triazole-quinazoline scaffold’s affinity for ATP-binding pockets .
Q. Advanced :
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells ).
- Molecular Docking : Predict binding modes with targets like EGFR or PARP using AutoDock Vina .
How can researchers address low aqueous solubility during formulation?
Q. Advanced
- Co-solvent Systems : Use DMSO-water mixtures (e.g., 10% DMSO for in vitro assays ).
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at non-critical positions .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles to enhance bioavailability .
How to resolve contradictory bioactivity data across studies?
Q. Advanced
- Reproducibility Checks : Validate purity (>95% by HPLC) and storage conditions (e.g., -20°C under nitrogen) .
- Orthogonal Assays : Compare enzyme inhibition (IC₅₀) with cell-based viability assays (e.g., IC₅₀ discrepancies may indicate off-target effects) .
- Metabolic Stability : Assess cytochrome P450 interactions using liver microsomes .
What structural modifications enhance target selectivity?
Q. Advanced
-
Substituent Effects :
Substituent Position Modification Observed Impact 4-Methoxyphenyl Replace with 4-Cl Increased kinase inhibition Pyridin-3-yl Replace with 2-thienyl Improved solubility -
SAR Studies : Systematically vary substituents and quantify binding affinities via surface plasmon resonance (SPR) .
What computational tools predict pharmacokinetic properties?
Q. Advanced
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP, BBB permeability, and CYP450 interactions .
- MD Simulations : GROMACS for analyzing stability in lipid bilayers .
How to validate mechanisms of action experimentally?
Q. Advanced
- Knockdown Models : siRNA-mediated silencing of putative targets (e.g., EGFR) followed by rescue experiments .
- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) to measure binding constants (Kd) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
